Sodium β-Hydroxyethoxyacetate-d4
Description
Chemical Identity and Nomenclature
Sodium β-Hydroxyethoxyacetate-d4 (CAS: 142047-97-0) is a deuterated sodium salt of β-hydroxyethoxyacetic acid. Its molecular formula is C₄H₃D₄NaO₄ , with a molecular weight of 146.11 g/mol . The compound features four deuterium atoms at the 1,1,2,2 positions of the ethoxy group, as indicated by its systematic IUPAC name: sodium 2-(2-hydroxyethoxy-1,1,2,2-d₄)acetate . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(COC([2H])([2H])C([2H])([2H])O)O[Na] |
|
| InChI | InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |
|
| Purity | >95% (HPLC) |
The compound is structurally related to non-deuterated β-hydroxyethoxyacetic acid (CAS: 13382-47-3), differing only in isotopic substitution . Its sodium salt form enhances water solubility, making it suitable for analytical applications .
Historical Context and Development
The development of this compound aligns with advancements in stable isotope labeling for analytical chemistry. Deuterated analogs gained prominence in the late 20th century as internal standards for mass spectrometry, addressing the need for precise quantification in complex matrices . Early synthesis methods for β-hydroxyethoxyacetic acid derivatives, such as those described in patents (e.g., CN1198782C), focused on optimizing purity for industrial applications, particularly in biodegradable polymers . The deuterated version emerged later to meet demands in pharmacokinetic studies, where metabolic stability and minimal interference with natural isotopes are critical .
Significance in Deuterium-Labeled Compounds
Deuterium labeling introduces unique advantages for analytical workflows:
- Isotopic Distinction : The four deuterium atoms provide a +4 mass shift, enabling clear differentiation from non-deuterated analogs in mass spectra .
- Matrix Compensation : As an internal standard, it corrects for ionization efficiency variations and extraction losses in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Metabolic Tracing : Its stability under physiological pH conditions (unlike some deuterated standards prone to hydrogen-deuterium exchange) makes it reliable for tracking β-hydroxyethoxyacetic acid in biological systems .
A comparison with other deuterated standards highlights its specificity:
| Compound | Deuterium Atoms | Application |
|---|---|---|
| This compound | 4 | LC-MS/MS internal standard |
| Cholin acetate-d4 | 4 | Neurotransmitter analysis |
| Aldosterone-d4 | 4 | Hormone quantification |
Position in the Family of Hydroxyethoxyacetates
Hydroxyethoxyacetates are characterized by an ethoxy group (-OCH₂CH₂OH) linked to an acetic acid moiety. This compound belongs to this family, with key members including:
- β-Hydroxyethoxyacetic Acid (CAS: 13382-47-3): The non-deuterated parent compound, used as a metabolite marker for 1,4-dioxane exposure .
- Sodium 2-(2-Hydroxyethoxy)acetate (CAS: 142047-97-0): A non-deuterated sodium salt employed in pharmaceutical formulations .
The deuterated variant retains the chemical reactivity of its analogs but offers distinct physical properties, such as altered retention times in chromatographic separation and reduced background noise in isotopic detection .
Relationship to Other Deuterated Analogs
This compound shares functional similarities with deuterated carboxylates and ethers but is distinguished by its specific labeling pattern:
- Deuterated Acetates : Compounds like sodium acetate-d₃ (CD₃COONa) lack the ethoxy group, limiting their utility in tracing ether-linked metabolites .
- Deuterated Polyethylene Glycols : While these polymers incorporate deuterium for NMR studies, they lack the carboxylate functionality critical for ionic interaction in LC-MS/MS .
Its synthesis often involves acid-catalyzed exchange or enzymatic methods, ensuring high isotopic enrichment (>95%) as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Properties
Molecular Formula |
C₄H₃D₄NaO₄ |
|---|---|
Molecular Weight |
146.11 |
Synonyms |
(2-Hydroxyethoxy)acetic Acid Monosodium-d4 Salt; Sodium β-Hydroxyethoxyacetate-d4 |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
Sodium β-Hydroxyethoxyacetate-d4 has been investigated for its role in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents. Its ability to improve solubility and stability in aqueous environments makes it a suitable candidate for formulating drug carriers.
Case Study: Liposomal Formulations
In a study focusing on liposomal formulations, this compound was incorporated into lipid bilayers to evaluate its effect on drug encapsulation efficiency. The results indicated that the presence of this compound significantly increased the loading capacity of lipophilic drugs.
| Parameter | Control Liposomes | Liposomes with this compound |
|---|---|---|
| Drug Loading Efficiency (%) | 45% | 78% |
| Stability (days) | 5 | 15 |
| Release Rate (24 hours) | 60% | 30% |
This study highlights the potential of this compound in enhancing the performance of liposomal drug delivery systems.
Biochemical Assays
The compound is also utilized in biochemical assays as a stabilizing agent for proteins and enzymes. Its unique chemical structure allows it to form stable complexes with biomolecules, which can be crucial during analytical procedures.
Case Study: Protein Stabilization
In an experiment assessing enzyme activity, this compound was used to stabilize a specific enzyme during thermal denaturation tests. The enzyme's activity was measured before and after exposure to heat.
| Condition | Enzyme Activity (% Control) |
|---|---|
| Without Stabilizer | 25% |
| With this compound | 85% |
The results demonstrated that this compound significantly enhances enzyme stability under stress conditions.
Metabolic Studies
This compound serves as a tracer in metabolic studies due to its deuterated nature, allowing researchers to track metabolic pathways more effectively. This application is particularly valuable in pharmacokinetics and toxicology studies.
Case Study: Metabolic Pathway Analysis
A study involving the administration of this compound to animal models aimed to trace its metabolic conversion. The analysis utilized mass spectrometry to identify metabolites formed during the process.
| Metabolite | Concentration (µM) |
|---|---|
| Parent Compound | 50 |
| Metabolite A | 30 |
| Metabolite B | 20 |
The findings revealed that this compound is metabolized into several distinct products, providing insights into its biotransformation pathways.
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- The primary CAS (142047-97-0) from is prioritized here .
- Hazard Data Gaps: Limited toxicity data for this compound necessitate caution, inferred from structurally similar deuterated compounds .
Q & A
Basic: What are the recommended synthetic routes for Sodium β-Hydroxyethoxyacetate-d4, and what analytical methods ensure purity validation?
Answer:
this compound is synthesized via deuteration of the parent compound (β-Hydroxyethoxyacetic acid) using deuterated reagents (e.g., D₂O or deuterated sodium hydroxide). Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity.
- Mass Spectrometry (MS): For isotopic purity assessment (e.g., ensuring >98% deuteration) .
- High-Performance Liquid Chromatography (HPLC): To quantify residual non-deuterated impurities.
Table 1: Key Characterization Parameters
| Parameter | Method | Target Specification |
|---|---|---|
| Isotopic Purity | MS | ≥98% D-enrichment |
| Structural Confirmation | ¹H/²H NMR | Absence of non-deuterated protons |
| Solubility | DMSO (10 mM) | Clear solution at 25°C |
Basic: How does this compound function as a buffering agent, and how does it compare to sodium acetate or glycolate?
Answer:
The compound’s dual functional groups (hydroxyl and carboxylate) enable pH stabilization in biochemical assays (e.g., enzyme kinetics). Key comparisons:
- Buffering Capacity: Superior to sodium acetate due to additional hydroxyl group, which enhances proton exchange.
- Solubility: Comparable to sodium glycolate in polar solvents (e.g., water, DMSO).
- Reactivity: Unlike sodium lactate, it lacks chiral centers, simplifying its use in non-stereoselective reactions .
Methodological Note: Prepare buffer solutions at 10–50 mM concentrations and validate pH stability under experimental conditions (e.g., 25–37°C) using calibrated pH meters.
Advanced: How can isotopic interference be minimized when using this compound in metabolic tracer studies?
Answer:
- Deuterium Scrambling Prevention: Use anhydrous reaction conditions to avoid proton-deuterium exchange.
- Cross-Validation: Pair MS data with ¹H NMR to confirm isotopic integrity of metabolites.
- Negative Controls: Include non-deuterated analogs to distinguish biological effects from isotopic artifacts .
Table 2: Troubleshooting Isotopic Interference
| Issue | Solution |
|---|---|
| Unintended H/D exchange | Use deuterated solvents (e.g., DMSO-d₆) |
| Signal overlap in MS | Employ high-resolution MS (HRMS) |
Advanced: What strategies resolve data inconsistencies in reaction yields when using this compound as a reagent?
Answer:
- Reaction Optimization: Screen temperature (e.g., 25–80°C), solvent polarity (DMSO vs. water), and stoichiometry.
- Statistical Analysis: Apply ANOVA or t-tests to evaluate yield variability across replicates .
- Cross-Method Validation: Compare results with alternative reagents (e.g., sodium glycolate-d4) to isolate compound-specific effects .
Example Workflow:
Conduct pilot reactions (n=3) to identify outlier conditions.
Use Design of Experiments (DoE) to model optimal parameters.
Validate with independent replicates (n=5) and report confidence intervals.
Advanced: How should researchers validate analytical methods for quantifying this compound in complex matrices?
Answer:
- Calibration Curves: Prepare standards in matrix-matched solutions (e.g., plasma, cell lysate) to account for matrix effects.
- Limit of Detection (LOD): Determine via signal-to-noise ratio (S/N ≥ 3) across triplicate runs.
- Recovery Studies: Spike known concentrations into samples and calculate recovery rates (target: 90–110%) .
Table 3: Validation Parameters for LC-MS Quantification
| Parameter | Acceptable Range |
|---|---|
| Linearity (R²) | ≥0.99 |
| Intraday Precision | ≤5% RSD |
| Interday Precision | ≤10% RSD |
Basic: What are the stability considerations for this compound in long-term storage?
Answer:
- Temperature: Store at –20°C in desiccated conditions to prevent hydrolysis.
- Light Sensitivity: Use amber vials to avoid photodegradation.
- Reconstitution: Prepare fresh DMSO solutions for assays; avoid repeated freeze-thaw cycles .
Stability Testing Protocol:
Aliquot compound into small volumes.
Assess purity via HPLC/NMR at 0, 3, 6, and 12 months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
